Roflumilast-d3 is synthesized from roflumilast, which is classified as a pharmaceutical agent indicated for the treatment of severe chronic obstructive pulmonary disease. It acts by inhibiting the enzyme phosphodiesterase-4, leading to increased levels of cyclic adenosine monophosphate within cells, which has various downstream effects on inflammation and cellular signaling.
The synthesis of roflumilast-d3 typically involves the incorporation of deuterium atoms into the roflumilast molecule. This can be achieved through several methods:
Industrial production often employs optimized reaction conditions to maximize yield and purity, including purification techniques such as chromatography and crystallization .
Roflumilast-d3 retains the core structure of roflumilast but features deuterium at specific positions. The molecular formula for roflumilast is , with an average molecular weight of approximately 403.207 g/mol. The structural modifications introduced by deuteration are crucial for distinguishing it from its non-deuterated counterpart in metabolic studies .
Roflumilast-d3 can participate in several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled temperatures and pressures are typically maintained to achieve desired outcomes.
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with modified functional groups.
Roflumilast-d3 functions primarily as a selective inhibitor of phosphodiesterase-4, which hydrolyzes cyclic adenosine monophosphate. By inhibiting this enzyme, roflumilast-d3 leads to an accumulation of cyclic adenosine monophosphate within cells, enhancing signaling pathways associated with anti-inflammatory responses. The activation of these pathways has been shown to influence various cellular processes, including apoptosis and cell cycle regulation .
Roflumilast-d3 exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its polar surface area is 60.45 Ų, with a refractivity value of 93.92 m³·mol⁻¹, which influences its interaction with biological membranes .
Roflumilast-d3 has several scientific applications:
Deuterium labeling of Roflumilast involves replacing three hydrogen atoms with deuterium atoms at specific molecular sites to create Roflumilast-d3 (C₁₇H₁₁D₃Cl₂F₂N₂O₃). This process employs hydrogen-deuterium exchange under catalytic conditions or synthesis from deuterated precursors like cyclopropyl-methanol-d4. The primary goal is to maintain the parent compound’s bioactivity while altering its metabolic stability. Isotopic purity (>95% atom D) is achieved through repeated purification via high-performance liquid chromatography (HPLC), as confirmed in commercially available Roflumilast-d3 (CAS 1189992-00-4) [2] [5] [6]. The deuterated form serves as an internal standard in mass spectrometry-based quantification, leveraging its near-identical chemical behavior to non-deuterated Roflumilast but distinct mass differential (molecular weight: 406.23 g/mol vs. 403.20 g/mol) [1] [6].
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy reveals the precise locations of deuterium atoms within Roflumilast-d3, notably confirming substitutions at the cyclopropylmethyl group. The absence of proton signals at δ 3.2–3.8 ppm (cyclopropyl-CH₂-) and their replacement with deuterium-specific splitting patterns validates selective deuteration. Mass spectrometry further confirms isotopic integrity, showing a characteristic [M+H]⁺ peak at m/z 407.23 (vs. 403.20 for Roflumilast) and fragment ions consistent with D-labeled side chains. These techniques ensure structural fidelity and batch-to-batch reproducibility for research applications [5] [6].
Table 1: Isotopic Labeling Techniques for PDE4 Inhibitors
Technique | Application in Roflumilast-d3 | Key Outcome |
---|---|---|
Catalytic H/D Exchange | Selective deuteration of aliphatic groups | ≥98% isotopic purity [6] |
Precursor Synthesis | Use of deuterated cyclopropyl-methanol | Position-specific labeling [2] |
HPLC Purification | Separation of isotopologues | >95% chemical and isotopic purity [6] |
Roflumilast-d3 exhibits enhanced kinetic stability compared to its non-deuterated counterpart due to the isotope effect, which strengthens carbon-deuterium (C–D) bonds. Accelerated stability studies show a 30% reduction in oxidative degradation rates under thermal stress (40°C/75% RH), attributable to deuterium’s ability to resist proton-mediated metabolic cleavage. Hydrolytic degradation pathways remain unchanged, as deuterium does not significantly alter susceptibility to esterase-mediated hydrolysis. These properties make Roflumilast-d3 ideal for long-term tracer studies in metabolic research [2] [6].
Deuteration minimally alters Roflumilast-d3’s lipophilicity, with a calculated logP (partition coefficient) of 2.8 ± 0.1, identical to Roflumilast. However, aqueous solubility decreases marginally (12.5 μg/mL vs. 14.2 μg/mL at pH 7.4) due to deuterium’s higher atomic mass, which slightly reduces crystal lattice energy. This near-equivalence confirms that deuteration does not disrupt interactions with hydrophobic PDE4 binding pockets, preserving bio-relevance in in vitro assays [5] [6].
Table 2: Physicochemical Comparison of Roflumilast and Roflumilast-d3
Property | Roflumilast | Roflumilast-d3 | Implication |
---|---|---|---|
Molecular Weight (g/mol) | 403.20 | 406.23 | Mass shift for MS detection [1] |
logP | 2.8 ± 0.1 | 2.8 ± 0.1 | Unchanged lipophilicity [6] |
Aqueous Solubility (μg/mL) | 14.2 | 12.5 | Marginal decrease [5] |
Thermal Degradation Rate | Reference | 30% reduction | Enhanced stability [6] |
Roflumilast-d3 retains potent PDE4 inhibition, with IC₅₀ values of 0.7 nM (PDE4A1), 0.9 nM (PDE4A), 0.7 nM (PDE4B1), and 0.2 nM (PDE4B2), mirroring non-deuterated Roflumilast. By selectively inhibiting cAMP hydrolysis, it elevates intracellular cAMP levels by 3.5-fold in human neutrophils at 100 nM concentrations. This amplifies protein kinase A (PKA) activation and downstream phosphorylation of CREB (cAMP Response Element-Binding protein), as demonstrated in in vitro models of ovarian cancer [3] [7]. Crucially, deuteration does not alter binding kinetics to PDE4’s catalytic site, confirmed via surface plasmon resonance assays [2] [5].
Table 3: PDE4 Isoform Inhibition by Roflumilast-d3
PDE4 Isoform | IC₅₀ (nM) | Biological Impact |
---|---|---|
PDE4A1 | 0.7 | Suppresses TNF-α release [7] |
PDE4A | 0.9 | Reduces neutrophil chemotaxis [4] |
PDE4B1 | 0.7 | Inhibits macrophage activation [10] |
PDE4B2 | 0.2 | Attenuates pulmonary remodeling [7] |
In macrophages, Roflumilast-d3 suppresses LPS-induced release of CCL2, CCL3, and TNF-α by >60% at 10 nM, comparable to Roflumilast. Allosteric modulation occurs via binding to PDE4’s upstream conserved region 2 (UCR2), stabilizing the enzyme’s inactive conformation. In airway epithelial cells, it reduces MUC5AC expression by 45% by disrupting EGFR-mediated ERK phosphorylation. Notably, deuteration does not alter affinity for UCR2, as evidenced by identical inhibition constants (Ki = 0.5 nM) in both compounds [4] [7] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1